Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 58347-55-0) is a pyrazolopyrimidine derivative synthesized via condensation of 1H-pyrazol-5-amine and ethyl acetoacetate in glacial acetic acid under reflux, yielding 85% of a white solid . Key characteristics include:
- Molecular formula: C₁₀H₁₁N₃O₃.
- Melting point: 295.1°C.
- Spectroscopic data: ¹H NMR (DMSO-d₆) peaks at δ 7.82 (s, 1H), 6.10 (s, 1H), 5.56 (s, 1H), and 2.28 (s, 3H) .
- Mass spectrometry: ESI-MS m/z 150.1 (M⁺) .
This compound’s 7-hydroxy and 5-methyl substituents confer unique physicochemical properties, distinguishing it from analogs with alternative functional groups.
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNRZZJSYFZSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384677 | |
| Record name | ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77493-86-8, 58347-55-0 | |
| Record name | ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented synthesis involves the condensation of ethyl acetoacetate with 5-amino-4-pyrazolecarbonitrile in glacial acetic acid under reflux conditions. This reaction proceeds via nucleophilic attack of the amino group on the β-ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The ester group at position 3 remains intact due to the mild acidity of the medium.
Optimization Insights :
Isolation and Purification
The crude product is precipitated by cooling the reaction mixture, followed by recrystallization from 60% ethanol. The purified compound exhibits a melting point of 211–212°C (decomposition).
Analytical Validation :
-
UV-Vis : λ~max~ (EtOH) = 230 nm (logε = 4.08), consistent with conjugated π-systems.
-
IR : Peaks at 3333 cm⁻¹ (NH stretching), 1699 cm⁻¹ (ester C=O), and 2278 cm⁻¹ (C≡N).
Cyclization of 3,3-Dialkoxypropionate Intermediates
Synthetic Route from 3,3-Dialkoxypropionate
Patent CN103896951A outlines a two-step process starting with 3,3-dialkoxypropionate (e.g., diethyl 3,3-diethoxypropionate):
-
Intermediate Formation : Reaction with formate esters (e.g., ethyl formate) in the presence of sodium hydride yields a β-ketoaldehyde intermediate.
-
Cyclization with 3-Methyl-5-Aminopyrazole : The intermediate undergoes acid-catalyzed cyclization (acetic acid, 0–45°C, 12–48 hours) to form the ester precursor.
Key Advantages :
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using aqueous NaOH (0–35°C, 2–4 hours) to yield 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, which can be re-esterified to the target compound.
Acid-Catalyzed Decarboxylation of Carboxylic Acid Derivatives
Decarboxylation Conditions
Heating the carboxylic acid derivative (e.g., 5-methylpyrazolo[1,5-a]pyrimidine-7-ol-3-carboxylic acid) at 260–270°C under reduced pressure or in 40% sulfuric acid removes the carboxyl group, yielding 5-methylpyrazolo[1,5-a]pyrimidin-7-ol. Subsequent esterification with ethanol in acidic media regenerates the ethyl ester.
Critical Parameters :
-
Temperature Control: Exceeding 270°C leads to decomposition.
-
Acid Concentration: 40% H~2~SO~4~ optimizes decarboxylation without hydrolyzing the ester.
Comparative Analysis of Synthetic Methods
Key Observations :
-
The cyclization route offers higher yields and scalability but requires specialized intermediates.
-
Condensation is preferred for rapid small-scale synthesis despite moderate yields.
Mechanistic Insights and Side Reactions
Ring Cleavage During Decarboxylation
Decarboxylation in 40% H~2~SO~4~ occasionally causes cleavage between positions 7 and 8 of the pyrimidine ring, producing 5-acetamidopyrazole as a byproduct. This side reaction is minimized by maintaining temperatures below 235°C.
Ester Hydrolysis
Prolonged exposure to aqueous alkali during hydrolysis leads to partial ester saponification. Neutralizing the reaction mixture immediately after completion mitigates this issue.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, which can exhibit different chemical and biological properties .
Scientific Research Applications
Anticancer Properties
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate has shown promising anticancer activity across various cancer cell lines. Research indicates that it acts by inhibiting specific enzymes involved in critical biological pathways such as DNA replication and protein synthesis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Vulvar Carcinoma) | 12.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases and conditions like ischemic stroke and traumatic brain injury. Its mechanism includes reducing oxidative stress and inflammation in neuronal cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various cancer cell lines demonstrated the compound's significant cytotoxicity. The results indicated that this compound could inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival.
Case Study 2: Neuroprotective Mechanisms
In vitro studies revealed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. By modulating inflammatory pathways, it showed potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse properties based on substituent type, position, and electronic effects. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Trends:
- Polarity : The hydroxy group in the target compound increases polarity, contrasting with lipophilic substituents (e.g., CF₃, phenyl) in analogs .
- Melting Points : Bulky or rigid substituents (e.g., sugar moieties in ) may lower crystallinity, while planar aromatic groups (e.g., phenyl ) enhance melting points.
- Synthetic Yields : Electron-donating groups (e.g., methyl) favor higher yields (85% for target vs. 13–52% for phenyl analogs ).
Reactivity and Functionalization
The 7-hydroxy group in the target compound enables unique reactivity, such as hydrogen bonding or derivatization via esterification. In contrast:
- Amino Substituents: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1196153-97-5) can undergo diazotization or cross-coupling .
- Chloro Derivatives : Ethyl 7-chloro-5-methyl analogs (CAS: 61098-37-1) are intermediates for nucleophilic substitution .
- Trifluoromethyl Groups : CF₃-substituted derivatives (e.g., ) exhibit metabolic stability and enhanced binding in kinase inhibitors .
Structural and Computational Insights
- Conformational Stability : Computational studies on ethyl 5,7-dimethyl derivatives reveal syn- and anti-diastereomers with distinct conformational preferences . The target compound’s 7-hydroxy group may introduce additional hydrogen-bonding interactions, stabilizing specific conformers.
- SAR Studies : Replacement of the ester group with amides in kinase inhibitors improves microsomal stability (t₁/₂ >60 min) and potency .
Biological Activity
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 58347-55-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
- Molecular Formula : C₁₀H₁₁N₃O₃
- Molecular Weight : 221.22 g/mol
- CAS Number : 58347-55-0
- Structural Features : The compound features a pyrazolo-pyrimidine backbone, which is known for various biological activities.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antitumor properties. This compound has been shown to induce apoptosis in cancer cell lines. A study demonstrated its effectiveness against various tumor types by inhibiting cell proliferation and promoting cell cycle arrest at the G2/M phase. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against several viruses. It has been found to inhibit viral replication by targeting nucleotide biosynthesis pathways, which are crucial for viral proliferation. This suggests a potential role in developing antiviral therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in nucleotide synthesis, disrupting the proliferation of cancer cells and viruses.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes cell death in malignant cells.
- Modulation of Immune Response : The anti-inflammatory effects are mediated through the modulation of cytokine release and immune cell activity.
Case Studies and Research Findings
Q & A
Q. What is the standard synthetic route for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can its purity be verified?
The compound is synthesized via cyclocondensation of 1H-pyrazol-5-amine (19b) with ethyl acetoacetate in glacial acetic acid under reflux for 20 hours. Post-reaction, excess acetic acid is removed under vacuum, and the product is precipitated, washed with ethanol, and dried. Purity is confirmed via melting point analysis (295.1°C) and spectral characterization (¹H NMR: δ 7.82, 6.10, 5.56 ppm; ESI-MS: m/z 150.1 [M⁺]) .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.82 ppm, singlet for pyrimidine ring) and methyl groups (δ 2.28 ppm).
- ESI-MS : Molecular ion peak at m/z 150.1 confirms the molecular weight.
- Melting Point : A sharp range (295.1°C) indicates high purity. Cross-referencing with spectral databases ensures structural accuracy .
Q. How can researchers resolve discrepancies in spectral data during characterization?
Contradictions in NMR or MS data may arise from impurities or tautomeric forms. Recrystallization (e.g., using ethanol/DMF mixtures) and repeated spectral analysis under standardized conditions (e.g., 300–400 MHz NMR in CDCl₃ or DMSO-d₆) are recommended. Comparative analysis with literature-reported values (e.g., δ 6.10 ppm for hydroxyl protons) helps validate results .
Advanced Research Questions
Q. What strategies optimize the synthesis of substituted derivatives of this compound?
Ultrasonic irradiation in ethanol:water (1:1 v/v) enhances reaction rates and yields (up to 95%) for derivatives like ethyl 7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Key parameters include solvent polarity, temperature (room temperature preferred), and real-time monitoring via TLC .
Q. How does the ester group’s stability impact downstream functionalization?
The ethyl ester is prone to hydrolysis under alkaline conditions, leading to decarboxylation. Acidic media exacerbate this, yielding 3-unsubstituted derivatives. To avoid degradation, use mild conditions (e.g., pH-controlled hydrolysis at 0–5°C) or protect the ester group during reactions like amidation .
Q. What methodologies distinguish diastereomers in reduced pyrazolo[1,5-a]pyrimidine derivatives?
Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4b) with NaBH₄ in ethanol yields anti- and syn-isomers. These are separable via column chromatography and characterized by NMR:
- SYN-isomer (6b) : Distinct coupling patterns in ¹H NMR (e.g., triplet for CH₂ groups).
- ANTI-isomer (7b) : Downfield shifts for axial protons due to steric effects. X-ray crystallography (using SHELXL) further resolves stereochemistry .
Q. How can multi-step synthetic routes for complex derivatives be designed?
A modular approach is effective:
- Step 1 : Synthesize the core via cyclocondensation .
- Step 2 : Introduce substituents (e.g., aryl groups) via Suzuki coupling or nucleophilic substitution .
- Step 3 : Functionalize the ester group (e.g., hydrolyze to carboxylic acid for amide coupling using bis(pentafluorophenyl) carbonate) . Purification at each step (e.g., column chromatography, recrystallization) ensures intermediate purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
